molecular formula C13H20ClNO3 B2422917 1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone CAS No. 2411181-12-7

1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone

Cat. No.: B2422917
CAS No.: 2411181-12-7
M. Wt: 273.76
InChI Key: DQQCQEMTFRXOGX-MNOVXSKESA-N
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Description

1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone: is a complex organic molecule known for its unique structure and versatile reactivity. This compound, characterized by a spirocyclic system, finds applications in various fields, from synthetic chemistry to potential pharmaceutical developments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process starting with the preparation of the 2,3,4,4a,5,7,8,8a-octahydroquinoline scaffold. A common route includes cyclization reactions followed by the introduction of the spiro[1,3-dioxolane] moiety. The final step typically involves the chlorination of the ethanone side chain using reagents like thionyl chloride.

Industrial Production Methods: For large-scale production, continuous flow methods are often employed to ensure efficiency and scalability. This involves the use of automated synthesizers and reactors that can handle the multiple steps of the synthesis without significant yield loss or contamination.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including:

  • Oxidation: Reacts with oxidizing agents like potassium permanganate to introduce new functional groups.

  • Reduction: Can be reduced using agents like lithium aluminum hydride to yield alcohol derivatives.

  • Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, room temperature.

  • Reduction: Lithium aluminum hydride, in ether.

  • Substitution: Nucleophiles like amines or thiols, often in basic conditions.

Major Products Formed: The major products depend on the reaction type. For example, oxidation typically yields carboxylic acids or ketones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has been explored in several scientific domains:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Its derivatives are studied for potential biological activities, including antibacterial and antiviral properties.

  • Medicine: Research is ongoing into its potential as a scaffold for drug development, particularly for targeting neurological conditions.

  • Industry: Used in the development of advanced materials and polymers due to its structural complexity.

Mechanism of Action

The biological activity of this compound often stems from its ability to interact with various molecular targets:

  • Molecular Targets: It can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways.

  • Pathways Involved: By interacting with these targets, it can modulate signaling pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

When compared with similar compounds, this molecule stands out due to its unique spirocyclic structure and versatility in chemical reactions.

Similar Compounds Include:

  • 1-(2-Chloroethyl)-3-quinolinone: Similar in having a quinolinone backbone but lacks the spirocyclic feature.

  • Spiro[1,3-dioxolane-4,2'-quinolinone]: Shares the spirocyclic structure but differs in functional groups and side chains.

Uniqueness:

  • The combination of a spirocyclic system and an ethanone side chain with a chlorine atom provides unique reactivity and potential biological activity that similar compounds may not offer.

And there you go! A detailed dive into your fascinating compound. If anything is unclear or you'd like more depth in a section, I'm here!

Properties

IUPAC Name

1-[(4'aR,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3/c14-9-12(16)15-5-1-2-10-8-13(4-3-11(10)15)17-6-7-18-13/h10-11H,1-9H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQCQEMTFRXOGX-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CCC2N(C1)C(=O)CCl)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC3(CC[C@@H]2N(C1)C(=O)CCl)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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